molecular formula C18H20O4 B14560638 4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one CAS No. 62117-78-6

4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one

Cat. No.: B14560638
CAS No.: 62117-78-6
M. Wt: 300.3 g/mol
InChI Key: LULYXHHRFMFWSE-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C18H20O4 It is known for its unique structure, which includes two methoxyphenyl groups and a hydroxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between p-anisaldehyde and acetone. The reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide. The reaction mixture is stirred for a specific period, followed by the addition of water to precipitate the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

62117-78-6

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-hydroxy-1,3-bis(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C18H20O4/c1-21-16-7-3-13(4-8-16)15(12-19)11-18(20)14-5-9-17(22-2)10-6-14/h3-10,15,19H,11-12H2,1-2H3

InChI Key

LULYXHHRFMFWSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)CO

Origin of Product

United States

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